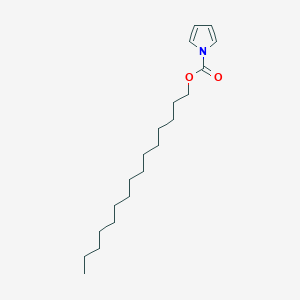
pentadecyl 1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecyl 1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a pentadecyl ester group attached to the nitrogen atom of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentadecyl 1H-pyrrole-1-carboxylate can be achieved through various methods. One common approach involves the condensation of pyrrole with pentadecyl carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as iron (III) chloride and is carried out in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete esterification.
Another method involves the use of 2,5-dimethoxytetrahydrofuran and pentadecylamine in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Pentadecyl 1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are used in the presence of a base like triethylamine.
Major Products
Oxidation: Pyrrole-2,3-dicarboxylate derivatives.
Reduction: Pentadecyl 1H-pyrrole-1-carbinol.
Substitution: N-substituted pyrroles with various functional groups.
Aplicaciones Científicas De Investigación
Pentadecyl 1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of pentadecyl 1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with a wide range of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 1H-pyrrole-2-carboxylate
- Pentyl 1H-pyrrole-2-carboxylate
- Benzhydryl 1H-pyrrole-2-carboxylate
Uniqueness
Pentadecyl 1H-pyrrole-1-carboxylate is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This long chain enhances its lipophilicity, making it more suitable for applications in lipid-based systems and formulations. Compared to shorter alkyl chain derivatives, this compound may exhibit different biological activities and improved membrane permeability .
Propiedades
Fórmula molecular |
C20H35NO2 |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
pentadecyl pyrrole-1-carboxylate |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-23-20(22)21-17-14-15-18-21/h14-15,17-18H,2-13,16,19H2,1H3 |
Clave InChI |
NXSIQOPRHZVORY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCOC(=O)N1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


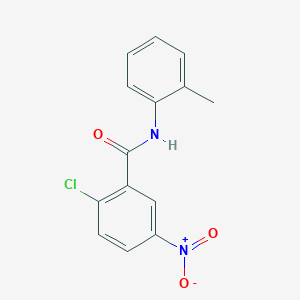
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11995553.png)
![6-Amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995556.png)

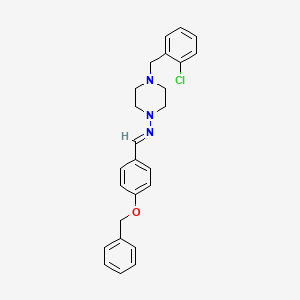
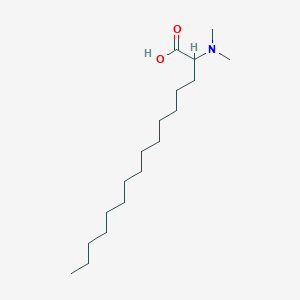

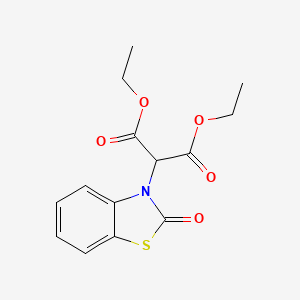
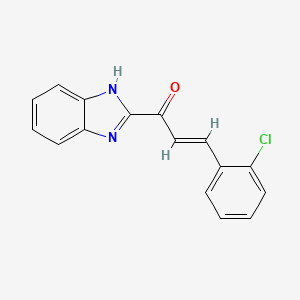
![1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995589.png)
![4-{[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11995601.png)

![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide](/img/structure/B11995611.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11995612.png)
